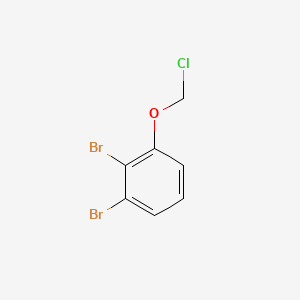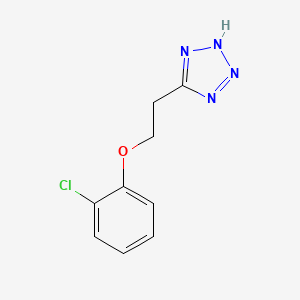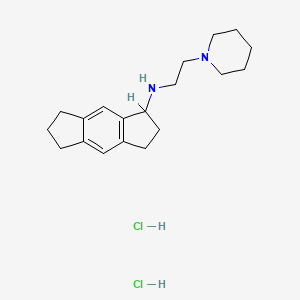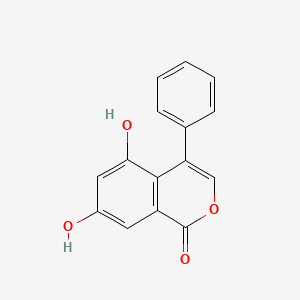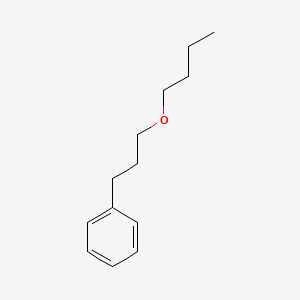
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxazoline family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 7-methyl-2,3-dihydro-1H-indene with appropriate reagents to form the oxazoline ring. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as trifluoroacetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolines.
Applications De Recherche Scientifique
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism by which N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes, inhibiting their activity and thus affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-pyridinyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 2-((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)pyridin-3-amine
- [(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid
Uniqueness
N-(7-Methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine stands out due to its unique combination of the indene and oxazoline rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
77733-22-3 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-(7-methyl-2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-9-5-6-12(11-4-2-3-10(9)11)15-13-14-7-8-16-13/h5-6H,2-4,7-8H2,1H3,(H,14,15) |
Clé InChI |
RDYCAKQBFMMLOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C=C1)NC3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


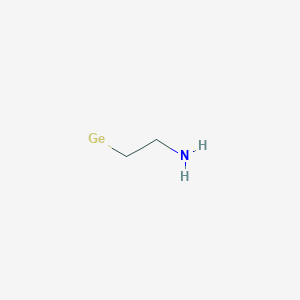

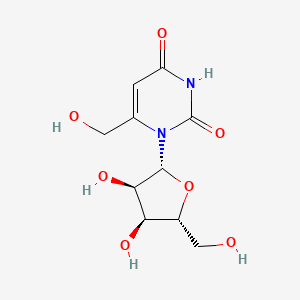

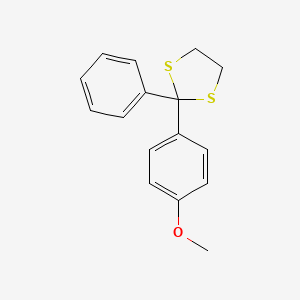
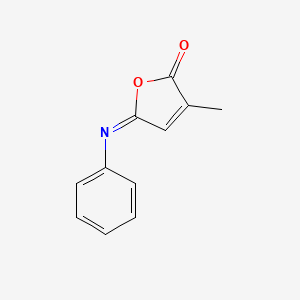
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
